(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one
Description
(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a hydroxymethyl group at the C5 position (S-configuration) and a 3-methoxyphenyl substituent at the N3 position of the oxazolidinone ring. This compound belongs to a class of synthetic heterocycles with diverse pharmacological applications, including antimicrobial and enzyme-inhibitory activities. Its stereochemistry and substituent arrangement are critical determinants of its biological activity and physicochemical properties .
Properties
CAS No. |
919081-46-2 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(5S)-5-(hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-15-9-4-2-3-8(5-9)12-6-10(7-13)16-11(12)14/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
QWEMUUUJMSSUAI-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C[C@H](OC2=O)CO |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step may involve the selective reduction of a corresponding ester or aldehyde.
Methoxylation of the Phenyl Ring: This can be done through electrophilic aromatic substitution using methanol and an appropriate catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaH (Sodium hydride) or KOH (Potassium hydroxide).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino alcohols.
Substitution: Formation of phenolic derivatives.
Scientific Research Applications
Chemistry
Catalysis: As a chiral auxiliary in asymmetric synthesis.
Material Science: Potential use in the development of new polymers or materials with specific properties.
Biology
Antibiotics: Potential use as a lead compound for the development of new antibiotics.
Enzyme Inhibition: Possible use in the study of enzyme mechanisms and inhibition.
Medicine
Drug Development: Exploration as a candidate for new therapeutic agents.
Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Chemical Manufacturing: Use in the synthesis of other complex molecules.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of (5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one would depend on its specific application. For example, as an antibiotic, it might inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. In other applications, it might interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Stereochemical Comparisons
Table 1: Key Structural Features of Selected Oxazolidinones
*Tedizolid’s N3 substituent includes a 3-fluoro-4-[6-(2-methyl-tetrazol-5-yl)pyridin-3-yl]phenyl group .
Key Observations :
- Stereochemistry : The target compound’s (5S) configuration contrasts with Tedizolid’s (5R), which is critical for antimicrobial activity .
- N3 Substituents : The 3-methoxyphenyl group in the target compound introduces electron-donating methoxy effects, differing from Toloxatone’s 3-methylphenyl (lipophilic) and Tedizolid’s 3-fluoro-4-aryl (electron-withdrawing) groups.
Pharmacological and Physicochemical Properties
Table 2: Activity and Property Comparisons
*Predicted using substituent contributions. †Estimated based on methoxyphenyl hydrophilicity.
Key Findings :
- Antimicrobial Activity : Tedizolid’s (5R)-hydroxymethyl and fluorophenyl groups enhance bacterial target binding, whereas the target compound’s 3-methoxyphenyl may reduce potency against Gram-positive pathogens .
- Metabolic Stability : Compounds like (4S,5S)-5n () demonstrate that methyl and fluorophenyl substituents improve stability, suggesting that the target compound’s methoxy group may require optimization for drug-like properties.
Biological Activity
(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one, with the CAS number 919081-46-2, is a compound belonging to the oxazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and herbicide development.
- Molecular Formula : CHNO
- Molecular Weight : 223.225 g/mol
- Structure : The compound features a hydroxymethyl group and a methoxyphenyl moiety, contributing to its biological properties.
Antimicrobial Properties
Research indicates that oxazolidinones, including this compound, exhibit significant antimicrobial activity. The mechanism of action is primarily through the inhibition of bacterial protein synthesis. This class of compounds has been used in clinical settings to treat infections caused by Gram-positive bacteria.
A study highlighted the structural optimization of oxazolidinone derivatives, leading to enhanced potency against resistant bacterial strains. The specific derivative this compound was noted for its favorable pharmacological profile compared to traditional antibiotics .
Herbicidal Activity
In addition to its antimicrobial effects, this compound has been explored for its herbicidal properties. Research has demonstrated that certain oxazolidinones can inhibit chloroplast translation in plants, which is a novel mode of action for herbicides. In experiments with various plant species, this compound exhibited significant herbicidal activity, suggesting potential applications in agricultural practices .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
